

Application Notes and Protocols for 3-Benzyloxy-4-fluorophenylboronic Acid

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Compound of Interest

Compound Name: 3-Benzyloxy-4-fluorophenylboronic acid

Cat. No.: B1437058

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Introduction: A Versatile Building Block in Modern Synthesis

Boronic acids are a class of organoboron compounds that have become indispensable tools in organic chemistry, particularly in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal intermediates.[1] Among these, **3-Benzyloxy-4-fluorophenylboronic acid** stands out as a valuable building block. The presence of the fluorine atom and a protected phenol (as a benzyl ether) on the phenyl ring allows for the strategic construction of highly functionalized biaryl and heterocyclic structures.

The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, a desirable feature in drug discovery. The benzyloxy group serves as a robust protecting group for the phenol, which can be cleaved under specific conditions to reveal a reactive hydroxyl group for further functionalization. This combination makes **3-Benzyloxy-4-fluorophenylboronic acid** a key component in the synthesis of active pharmaceutical ingredients (APIs) and in the creation of diverse compound libraries for drug screening.[2]

This guide provides a comprehensive overview of the reaction conditions, protocols, and critical considerations for the use of **3-Benzyloxy-4-fluorophenylboronic acid**, with a primary focus on its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]

Chemical Properties	
IUPAC Name	[3-(Benzyloxy)-4-fluorophenyl]boronic acid
CAS Number	957034-74-1[5]
Molecular Formula	C ₁₃ H ₁₂ BFO ₃ [6]
Molecular Weight	246.05 g/mol
Appearance	White to yellow solid/powder
Storage	Store under inert atmosphere at room temperature

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond.[4][7] This reaction is renowned for its mild conditions and high functional group tolerance.[8]

Causality of Reaction Conditions: A Deeper Look

A successful Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

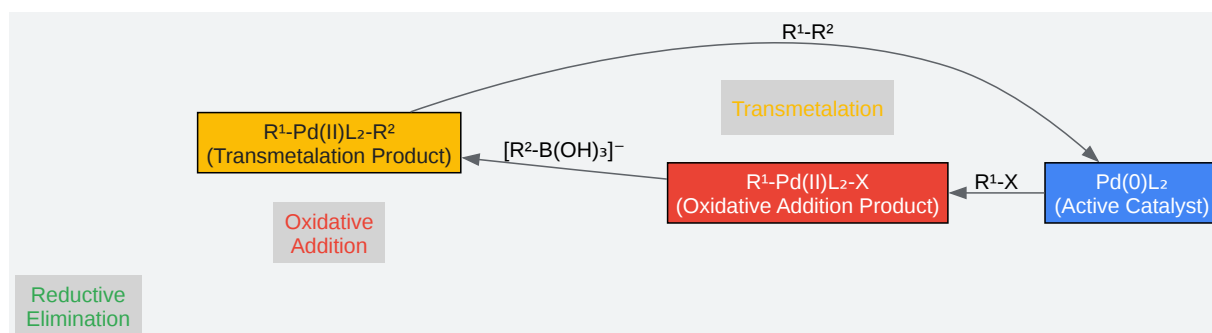
- Palladium Catalyst & Ligand:** The active catalyst is a Pd(0) species.[9] While various precursors like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they must be reduced in situ to Pd(0).[3] The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often employed because they promote the crucial oxidative addition step and facilitate the final reductive elimination, leading to higher reaction rates and yields, even with less reactive aryl chlorides.[7][8][10]
- The Role of the Base:** The base is not merely an additive; it is essential for activating the boronic acid.[7][11] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[12][13] This increased nucleophilicity is critical for the transmetalation step, where the organic group is transferred from boron to the palladium

center.[9][14] Common choices include inorganic bases like potassium carbonate (K_2CO_3), potassium phosphate (K_3PO_4), and cesium carbonate (Cs_2CO_3).[3] The choice of base can significantly impact the reaction outcome, with stronger bases sometimes accelerating the reaction but also potentially promoting side reactions like protodeboronation.[11][15]

- **Solvent System:** The reaction is often performed in a mixture of an organic solvent and water.[3][14] Solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to dissolve the organic reactants and the catalyst complex.[14] The presence of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[16]

Visualizing the Mechanism: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocols for Application

Protocol 1: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling **3-Benzyloxy-4-fluorophenylboronic acid** with a generic aryl bromide.

Materials:

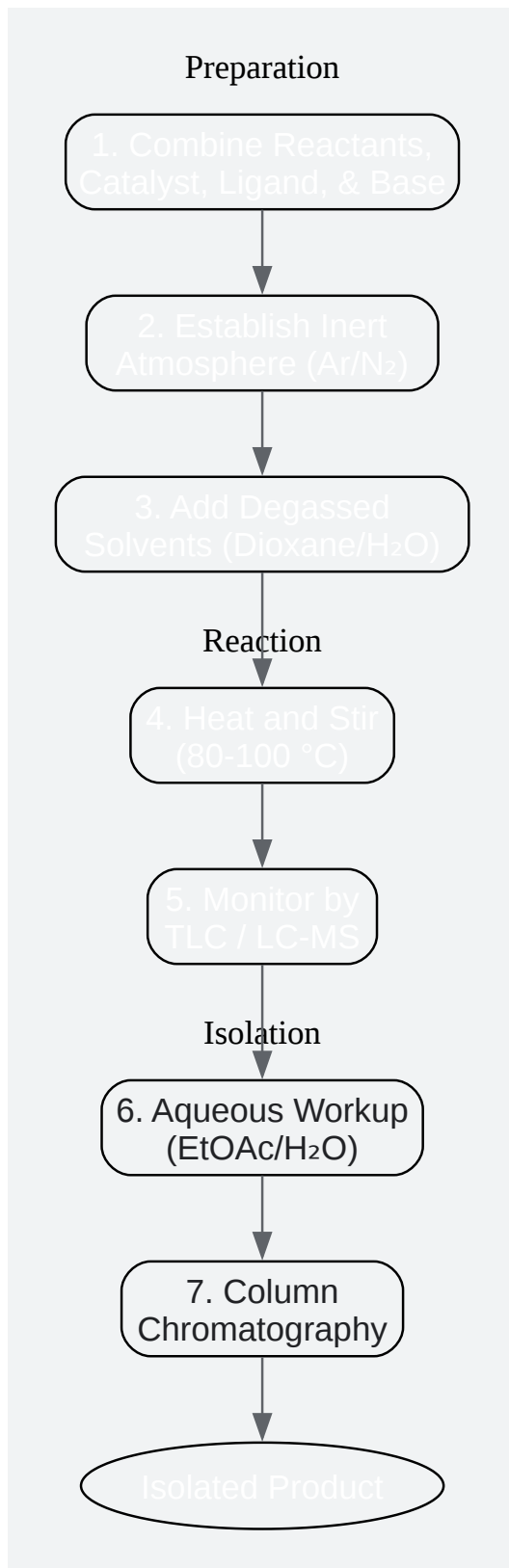
- **3-Benzyloxy-4-fluorophenylboronic acid** (1.2 equiv)
- Aryl Bromide (1.0 equiv)
- Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
- SPhos (4 mol%)
- Potassium Phosphate (K₃PO₄) (3.0 equiv)
- 1,4-Dioxane
- Water (Degassed)

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), **3-Benzyloxy-4-fluorophenylboronic acid** (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
- **Inert Atmosphere:** Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
- **Solvent Addition:** Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the aryl bromide).
- **Reaction:** Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash

column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Workflow: From Setup to Product



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Caption: Experimental workflow for a typical Suzuki coupling.

Protocol 2: Deprotection of the Benzyl Ether

To unmask the phenol, the benzyl protecting group can be efficiently removed via catalytic hydrogenolysis.^{[17][18]} This step is crucial for many synthetic strategies where the hydroxyl group is required for subsequent reactions.

Materials:

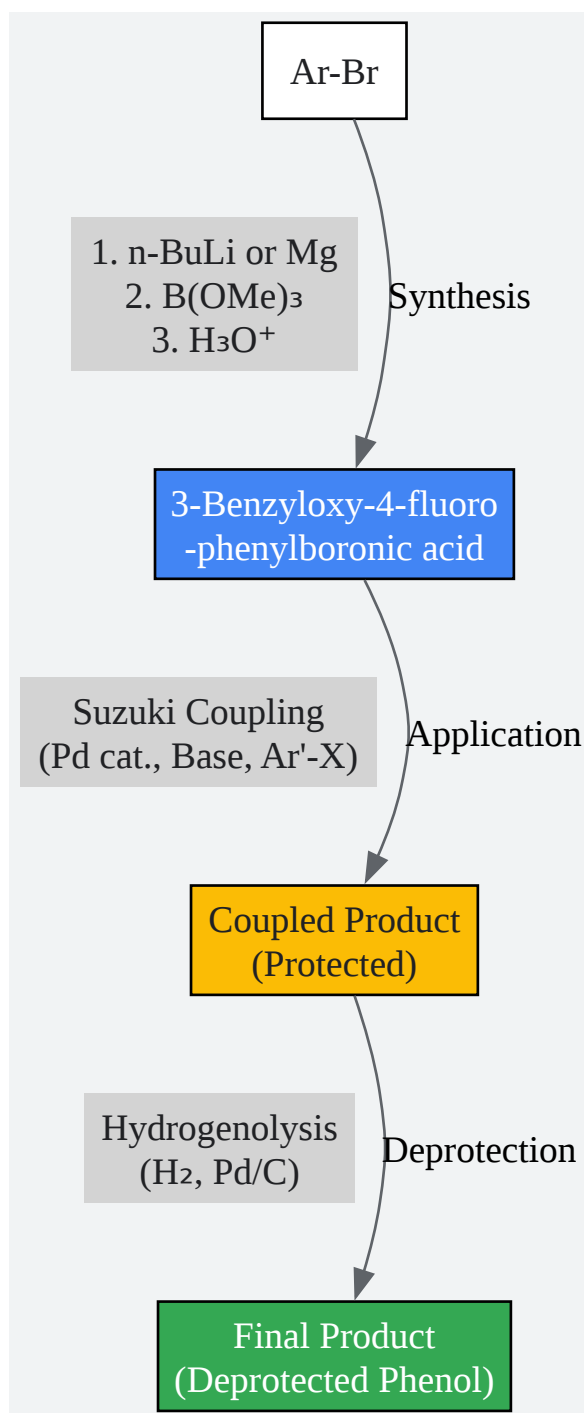
- Benzyloxy-containing biaryl product (1.0 equiv)
- 10% Palladium on Carbon (Pd/C) (10 mol%)
- Methanol or Ethyl Acetate
- Hydrogen (H₂) gas balloon

Procedure:

- Preparation: Dissolve the benzyloxy-containing compound in methanol or ethyl acetate (~0.1 M) in a round-bottom flask.^[17]
- Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution.^[19]
- Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen from a balloon. Repeat this purge cycle three times.^[17]
- Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
- Monitoring: Monitor the reaction by TLC until the starting material is consumed.
- Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

- Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenolic compound, which can often be used without further purification.

Synthesis, Deprotection, and Key Application Pathway



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Caption: Overall synthetic pathway and utility.

Handling and Storage

3-Benzyloxy-4-fluorophenylboronic acid is generally stable under normal handling and storage conditions. However, like many boronic acids, it is susceptible to dehydration to form cyclic boroxine anhydrides. While this often does not inhibit reactivity in Suzuki couplings, for optimal results and reproducibility, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.^[20] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

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